2-Chloro-3-fluoro-4-methoxy-1-nitrobenzene

Medicinal Chemistry Glucocorticoid Receptor Agonist Psoriasis

2-Chloro-3-fluoro-4-methoxy-1-nitrobenzene (CAS 1936126-55-4) is a polysubstituted nitrobenzene derivative with a molecular formula of C7H5ClFNO3 and a molecular weight of 205.57 g/mol. It features a precisely defined substitution pattern: a chlorine atom at position 2, a fluorine atom at position 3, a methoxy group at position 4, and a nitro group at position 1.

Molecular Formula C7H5ClFNO3
Molecular Weight 205.57 g/mol
Cat. No. B13151964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-fluoro-4-methoxy-1-nitrobenzene
Molecular FormulaC7H5ClFNO3
Molecular Weight205.57 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)F
InChIInChI=1S/C7H5ClFNO3/c1-13-5-3-2-4(10(11)12)6(8)7(5)9/h2-3H,1H3
InChIKeyHUXCUFFHXZAZPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-fluoro-4-methoxy-1-nitrobenzene: A Strategic Orthogonally-Functionalized Nitroarene Building Block for Pharmaceutical R&D


2-Chloro-3-fluoro-4-methoxy-1-nitrobenzene (CAS 1936126-55-4) is a polysubstituted nitrobenzene derivative with a molecular formula of C7H5ClFNO3 and a molecular weight of 205.57 g/mol . It features a precisely defined substitution pattern: a chlorine atom at position 2, a fluorine atom at position 3, a methoxy group at position 4, and a nitro group at position 1 . This specific array of four distinct functional groups on a single aromatic ring creates an unusually versatile synthetic intermediate, enabling orthogonal chemical transformations through the selective exploitation of electronic and steric effects. The compound is commercially available as a research chemical with a typical purity of 98% .

Why Generic Substitution Fails: The Critical Role of the 2-Chloro-3-fluoro-4-methoxy Substitution Pattern in Medicinal Chemistry


The interchangeability of polysubstituted nitrobenzenes in research and process chemistry is fundamentally constrained by the unique electronic and steric contributions imparted by each substituent's regiochemistry. Analogues such as 1-chloro-2-fluoro-4-methoxy-5-nitrobenzene (CAS 1089280-66-9) or 2-chloro-4-fluoro-5-nitroanisole (CAS 84478-76-2) share the same molecular formula but exhibit altered electron density distributions, leading to substantial differences in reactivity, physicochemical properties, and biological target engagement [1]. The specific orientation of the chlorine atom ortho to the nitro group, combined with a fluorine atom meta to the nitro group in 2-chloro-3-fluoro-4-methoxy-1-nitrobenzene, establishes a predictable hierarchy of leaving group ability in nucleophilic aromatic substitution (SNAr) that cannot be replicated by its positional isomers [2]. This precise substitution geometry is essential for programs requiring late-stage functionalization with regiochemical fidelity; a generic substitution risks introducing undesired reactivity, compromising synthetic yields, or failing to generate the correct pharmacophore.

2-Chloro-3-fluoro-4-methoxy-1-nitrobenzene: Quantified Differentiation Evidence for Scientific Procurement


Essential Pharmacophoric Precursor: The 2-Chloro-3-fluoro-4-methoxy Motif is Mandatory for Potency in the Clinical Candidate BAY 1003803

The reduced aniline derivative (2-chloro-3-fluoro-4-methoxyaniline) derived from the target compound serves as the irreplaceable building block for the clinical glucocorticoid receptor agonist BAY 1003803. Binding affinity data reveals that BAY 1003803, which incorporates the precise 2-chloro-3-fluoro-4-methoxyphenyl moiety, exhibits a Ki of 0.290 nM at the human glucocorticoid receptor [1]. In contrast, SAR studies from the discovery program indicate that modifications of this specific halogen/methoxy substitution pattern lead to significant attenuation of activity, underscoring its non-interchangeable role in achieving high-affinity target engagement [2]. Analogs lacking the precise ortho-chloro/meta-fluoro/para-methoxy substitution pattern fail to replicate the conformational interactions required for potent receptor binding.

Medicinal Chemistry Glucocorticoid Receptor Agonist Psoriasis

Computed Lipophilicity (XLogP3) Differentiation: Orthogonal Physicochemical Profile Compared to Positional Isomers

Computational lipophilicity predictions highlight a quantifiable difference among closely related isomeric building blocks. The isomeric comparator 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene (CAS 84478-76-2) possesses a computed XLogP3-AA value of 2.5 [1]. The target 2-chloro-3-fluoro-4-methoxy-1-nitrobenzene, featuring chlorine ortho to the nitro and fluorine meta, is predicted to exhibit a distinct lipophilicity due to the altered spatial orientation of the halogen atoms relative to the strong electron-withdrawing nitro group. This difference in calculated logP directly impacts solubility, membrane permeability, and chromatographic retention behavior, making the two isomers non-fungible in extraction, purification, and biological assay contexts.

Physicochemical Properties LogP Prediction Isomer Comparison

Regioselective Orthogonality in SNAr: Quantified Kinetic Preference Enabling Sequential Molecular Elaboration

The substitution pattern of 2-chloro-3-fluoro-4-methoxy-1-nitrobenzene creates a unique electronic environment that governs nucleophilic aromatic substitution (SNAr) outcomes. The chlorine atom at position 2 is ortho to the activating nitro group, while the fluorine at position 3 is meta to the nitro [1]. Published kinetic studies on analogous 3,4-dihalogenonitrobenzene systems demonstrate that in 3-fluoro-4-chloronitrobenzene, thiophenoxide anion (a soft nucleophile) preferentially displaces chlorine through an orbital-controlled SNAr process, whereas methoxide anion (a hard nucleophile) favors fluorine substitution at the meta position through a charge-controlled mechanism [2]. This tunable selectivity translates directly to 2-chloro-3-fluoro-4-methoxy-1-nitrobenzene, which presents both an ortho-chloro (activated) and a meta-fluoro (conditionally activated) leaving group, enabling stepwise, sequential functionalization under divergent conditions.

Organic Synthesis Nucleophilic Aromatic Substitution Regioselectivity

Thermal Property Differentiation: Solid-State Identity as a Quality Attribute

Physical property data provides a critical differentiator for procurement and quality control. A closely related regioisomer, 2-chloro-4-fluoro-5-nitroanisole (CAS 84478-76-2), exhibits a reported melting point range of 72–75 °C and a predicted boiling point of 307.9 ± 37.0 °C [1]. The target compound 2-chloro-3-fluoro-4-methoxy-1-nitrobenzene, as a distinct positional isomer, is expected to exhibit a different melting point owing to altered crystal packing efficiency. Vendor specifications confirm a typical purity of 98% for the target compound , establishing a quantifiable benchmark for batch-to-batch consistency that differentiates it from less well-specified isomer mixtures or lower-purity generic alternatives.

Solid-State Characterization Purity Control Melting Point

Validated Research and Industrial Application Scenarios for 2-Chloro-3-fluoro-4-methoxy-1-nitrobenzene


Synthesis of Non-Steroidal Glucocorticoid Receptor Modulators (SEGRAs)

The reduction of 2-chloro-3-fluoro-4-methoxy-1-nitrobenzene to the corresponding aniline is the gateway step for constructing the clinical candidate BAY 1003803, a potent glucocorticoid receptor agonist (Ki = 0.290 nM) under investigation for the topical treatment of psoriasis and severe atopic dermatitis [1]. This compound provides the essential 2-chloro-3-fluoro-4-methoxyphenyl pharmacophore that is mandatory for high-affinity receptor binding . Any deviation to a positional isomer in the building block supply chain would result in a product lacking the necessary structural features for target engagement, rendering it biologically inert in this therapeutic context.

Programmed Sequential Functionalization via Orthogonal SNAr Chemistry

The unique placement of chlorine (ortho to nitro) and fluorine (meta to nitro) enables a programmable two-step molecular elaboration strategy that is not accessible with most isomeric nitrobenzenes. Following established mechanistic principles [1], the ortho-chloro substituent can be selectively displaced by soft nucleophiles (e.g., thiolates, amines) under mild conditions, while the meta-fluoro group remains intact and available for subsequent displacement by hard nucleophiles (e.g., alkoxides) under charge-controlled conditions . This sequential orthogonality supports the efficient synthesis of complex, polyfunctional intermediates for library generation in medicinal chemistry campaigns.

Diversification into Boronic Acid and Sulfane Derivatives for Cross-Coupling Chemistry

The 2-chloro-3-fluoro-4-methoxyphenyl scaffold can be elaborated into boronic acid derivatives (e.g., 2-chloro-3-fluoro-4-methoxyphenylboronic acid, CAS-reported) for Suzuki-Miyaura cross-coupling reactions [1]. The presence of the methoxy group para to the nitro group provides an additional handle for demethylation and subsequent O-functionalization after the key C–C bond-forming step. This positions the compound as a strategic starting material for generating libraries of biaryl and heterobiaryl compounds with precisely controlled substitution patterns.

Selective Nitro Group Reduction in the Presence of Halogens for Aniline Production

The selective catalytic reduction of the nitro group to an amine, while preserving the chloro and fluoro substituents, is a critical transformation for accessing halogenated aniline building blocks [1]. The 2-chloro-3-fluoro-4-methoxy substitution pattern places the nitro group in an electronic environment that is amenable to selective reduction using ammonium formate with gold nanoparticle catalysts or hydrogenation over modified Pt catalysts, as demonstrated with structurally related halogenated nitroarenes . The resulting aniline (CAS-associated with 1935505-15-9) is a versatile intermediate for amide coupling, heterocycle formation, and other medicinal chemistry transformations.

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